molecular formula C17H25NO B14585634 Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- CAS No. 61405-23-0

Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)-

Cat. No.: B14585634
CAS No.: 61405-23-0
M. Wt: 259.4 g/mol
InChI Key: RHBPCMJHPVGSGO-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C16H25NO It is a derivative of cyclohexanecarboxamide, featuring a methyl group and a trimethylphenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- typically involves the reaction of cyclohexanecarboxylic acid with 1-methyl-4-(2,4,6-trimethylphenyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler derivative without the methyl and trimethylphenyl groups.

    Cyclohexylcarboxamide: Similar structure but lacks the aromatic ring.

    Hexahydrobenzamide: Another derivative with a different substitution pattern on the cyclohexane ring.

Uniqueness

Cyclohexanecarboxamide, 1-methyl-4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylphenyl group enhances its stability and potential biological activity compared to simpler derivatives.

Properties

CAS No.

61405-23-0

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

1-methyl-4-(2,4,6-trimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H25NO/c1-11-9-12(2)15(13(3)10-11)14-5-7-17(4,8-6-14)16(18)19/h9-10,14H,5-8H2,1-4H3,(H2,18,19)

InChI Key

RHBPCMJHPVGSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CCC(CC2)(C)C(=O)N)C

Origin of Product

United States

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